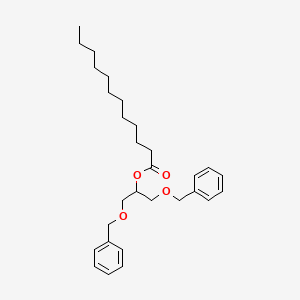

1,3-Di-O-benzyl-2-O-lauroylglycerol

Description

Foundational Significance of Glycerolipids and Ether Lipids

Glycerolipids, which include the common triglycerides, are esters of glycerol (B35011) and fatty acids. They are the primary constituents of body fat in animals and are crucial for energy storage. Ether lipids, a unique class of glycerophospholipids, are distinguished by an ether bond at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage. nih.govsigmaaldrich.comresearchgate.netnih.gov This structural difference has significant implications for the chemical and physical properties of the molecules.

Ether lipids, such as plasmalogens, are integral components of cell membranes, particularly in the nervous system and heart. nih.gov Their presence influences membrane fluidity, and they are believed to play a role in protecting cells from oxidative stress. sigmaaldrich.comresearchgate.netwikipedia.org The ether linkage makes these lipids more resistant to chemical degradation by certain enzymes (phospholipases) compared to their ester-linked counterparts. wikipedia.org This stability is a key area of investigation in understanding their biological roles and in the development of more robust lipid-based technologies. Research into ether lipids is also crucial for understanding their involvement in cellular signaling pathways and their potential implications in various diseases, including neurological disorders and cancer. nih.govsigmaaldrich.comresearchgate.net

Position of 1,3-Di-O-benzyl-2-O-lauroylglycerol within Synthetic Organic Chemistry and Lipid Science

This compound is a synthetically derived glycerol derivative that holds a strategic position in the field of lipid science. Its structure is characterized by the presence of two benzyl (B1604629) ether groups at the sn-1 and sn-3 positions and a lauroyl ester group at the sn-2 position of the glycerol backbone. The benzyl groups serve as protecting groups, a common strategy in organic synthesis to prevent the hydroxyl groups at the 1 and 3 positions from reacting while modifications are made to the hydroxyl group at the 2 position.

The synthesis of this compound typically involves the benzylation of the sn-1 and sn-3 hydroxyl groups of glycerol, followed by the acylation of the remaining sn-2 hydroxyl group with lauroyl chloride. This process highlights fundamental techniques in organic synthesis, including protection group chemistry and acylation reactions.

From a lipid science perspective, this compound is a valuable intermediate for the synthesis of more complex, well-defined glycerolipids. By selectively deprotecting the benzyl groups, researchers can introduce other functional groups at the sn-1 and sn-3 positions, allowing for the creation of novel lipids with specific properties for various research applications, including the study of enzyme-substrate interactions and the assembly of artificial cell membranes.

Overview of Current Research Trajectories for Glycerol-Based Compounds

The versatility of glycerol as a building block has led to a surge in research across multiple disciplines. Current investigations are focused on leveraging the unique properties of glycerol-based compounds for a range of advanced applications.

One of the most promising areas is in the development of drug delivery systems. nih.govnih.gov Glycerol-based polymers are being explored for their biocompatibility and biodegradability, making them suitable carriers for therapeutic agents. nih.govnih.gov These polymers can be engineered to form nanoparticles or microparticles that encapsulate drugs, protecting them from degradation and enabling controlled release within the body. nih.govnih.gov For instance, dendritic glycerol-based polymers have shown potential in delivering hydrophobic chemotherapeutic agents. nih.gov

Furthermore, the inherent properties of glycerol and its derivatives are being harnessed for the creation of novel biomaterials. Their use in hydrogels and other scaffolds for tissue engineering is an active area of research. The ability to tailor the chemical and physical properties of these materials by modifying the glycerol backbone allows for the design of materials that can support cell growth and tissue regeneration.

In the realm of green chemistry, the focus is on utilizing glycerol, a byproduct of biodiesel production, as a renewable feedstock for the synthesis of valuable chemicals and biofuels. rsc.org This approach not only addresses the need for sustainable chemical processes but also adds economic value to the biofuel industry. Research is ongoing to develop efficient catalytic processes for the conversion of glycerol into a wide range of chemical intermediates.

Compound Information

| Compound Name |

| This compound |

| 1,3-di-O-benzylglycerol |

| Benzyl chloride |

| Lauroyl chloride |

| Glycerol |

| Plasmalogens |

| Triglycerides |

| Glycerolipids |

| Ether lipids |

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C29H42O4 |

| Molecular Weight | 454.65 g/mol |

| CAS Number | 519177-07-2 |

| Physical State | Liquid |

| Color | Pale Yellow |

| Refractive Index | 1.50 |

| Specific Gravity | 1.00 |

Properties

IUPAC Name |

1,3-bis(phenylmethoxy)propan-2-yl dodecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O4/c1-2-3-4-5-6-7-8-9-16-21-29(30)33-28(24-31-22-26-17-12-10-13-18-26)25-32-23-27-19-14-11-15-20-27/h10-15,17-20,28H,2-9,16,21-25H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRAWECRZFFMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(COCC1=CC=CC=C1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659771 | |

| Record name | 1,3-Bis(benzyloxy)propan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519177-07-2 | |

| Record name | 1,3-Bis(benzyloxy)propan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Di O Benzyl 2 O Lauroylglycerol and Analogues

Stereoselective and Regioselective Synthesis of Glycerol (B35011) Scaffolds

The creation of a precisely substituted glycerol backbone is the foundational step in the synthesis of 1,3-Di-O-benzyl-2-O-lauroylglycerol. This requires careful control over the reactivity of glycerol's three hydroxyl groups.

Chiral Pool Approaches utilizing Glycerol Derivatives

Glycerol, a prochiral molecule, serves as a versatile starting material for the synthesis of optically active derivatives. google.com The "chiral pool" strategy leverages readily available chiral molecules to introduce stereocenters with defined configurations. For instance, enantiomerically pure glycerol derivatives such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol can be derived from natural sources like D- and L-serine. google.com Another approach involves the use of erythritol (B158007) derivatives, which can be converted to chiral 1,2-O-protected erythritols and subsequently to enantiomerically pure glycerol derivatives like S-1,2-O-isopropylidene or R-1,2-O-dibenzyl glycerol in high yields. google.com These chiral synthons, or "chirions," provide a robust framework for building complex molecules with specific stereochemistry at the C2 position of the glycerol backbone. google.com

Strategic Application of Benzyl (B1604629) Protecting Groups in Glycerol Chemistry

Protecting groups are essential tools in organic synthesis to temporarily block reactive functional groups, allowing for selective reactions at other positions. In the context of glycerol chemistry, benzyl groups (Bn) are widely used to protect hydroxyl groups due to their stability under various reaction conditions and their ease of removal. commonorganicchemistry.comlibretexts.org

The protection of the primary hydroxyl groups at the sn-1 and sn-3 positions of glycerol is a key step. This is often achieved by reacting glycerol with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. commonorganicchemistry.com The choice of base and reaction conditions can influence the regioselectivity of the benzylation. For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used for protection under acidic conditions. organic-chemistry.org The use of silver oxide (Ag2O) as a mild base allows for more selective protection, for instance, of one hydroxyl group in a diol. organic-chemistry.org

Once the sn-1 and sn-3 positions are protected with benzyl ethers, the remaining secondary hydroxyl group at the sn-2 position is available for subsequent reactions, such as esterification. nih.gov The benzyl groups can later be removed through catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and hydrogen gas, to yield the final product. commonorganicchemistry.comjk-sci.com This deprotection method is generally clean and efficient, regenerating the hydroxyl groups. jk-sci.com

Esterification Chemistry at the sn-2 Position

With the sn-1 and sn-3 hydroxyls protected, the next critical step is the selective esterification of the sn-2 hydroxyl group with lauric acid to form the desired this compound.

Chemical Acylation Techniques and Optimization

Chemical acylation involves the reaction of the protected glycerol scaffold with an activated form of lauric acid. Common methods for synthesizing triglycerides involve the reaction of glycerol with three fatty acids, which can be the same or different, to form three ester functional groups. libretexts.org The process involves breaking the -OH bond on the carboxylic acid and the -H bond on the alcohol to form water, with the subsequent formation of an ester linkage. libretexts.org

The synthesis of 1,3-dichloro-2-propyl esters, for example, can be achieved from glycerol using an ionic liquid as a solvent and hydrated aluminum chloride as a chlorine source, with the main regioisomer being the 1,3-disubstituted one. nih.gov The acylation of a protected glycerol precursor, such as 1,3-protected glycerol or glycidol, with an activated arachidonic acid derivative is a common strategy in the synthesis of 2-arachidonoylglycerol (B1664049) (2-AG), a related monoacylglycerol. nih.gov

To achieve regioselective preparation of glycerol derivatives, a protecting group like a trityl or trialkylsilyl group can be introduced at the 3-position of 1-R1-glycerol. After introducing the R2 group at the 2-position, a simultaneous deprotection and acetylation reaction can be carried out. google.com

Chemoenzymatic Synthesis with Lipase (B570770) Catalysis

Enzymatic methods, particularly using lipases, offer a green and highly selective alternative to traditional chemical synthesis. dss.go.thresearchgate.net Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) can catalyze esterification reactions with high regio- and stereoselectivity under mild conditions, minimizing unwanted side reactions and byproducts. scielo.brresearchgate.net

In the context of synthesizing structured lipids, 1,3-regiospecific lipases are particularly valuable. These enzymes selectively catalyze reactions at the sn-1 and sn-3 positions of the glycerol backbone. researchgate.net For the synthesis of 1,3-diacylglycerols (DAGs), an esterification reaction between glycerol and fatty acids can be catalyzed by specific enzymes. nih.gov

For the synthesis of a 2-monoacylglycerol, a two-step enzymatic process can be employed. First, 1,3-dibutyrylglycerol is synthesized by the selective esterification of glycerol with vinyl butyrate, catalyzed by immobilized Candida antarctica lipase B. The butyryl groups act as protecting groups for the subsequent selective placement of the desired fatty acid at the sn-2 position. The final step involves the lipase-mediated removal of the butyryl groups. nih.gov The choice of lipase is crucial; for instance, lipase from Pseudomonas cepacia has been shown to give good yield and stereoselectivity in the transesterification of prochiral 2-o-benzylglycerol. core.ac.uk

The efficiency of lipase-catalyzed reactions is influenced by various factors, including the solvent, water activity, and temperature. scielo.brnih.gov For instance, polar solvents have been found to generally favor the initial reaction rate, selectivity, and enantiomeric excess in the transesterification of prochiral diols. core.ac.uk

Derivatization and Functional Group Interconversions on the Glycerol Backbone

The glycerol backbone provides a versatile platform for further chemical modifications. nih.gov The functional groups present in lipids, primarily ester and alcohol groups, allow for a variety of derivatization reactions. vedantu.com

The synthesis of chlorohydrin esters from glycerol can be achieved using various methods, including the use of gaseous HCl, which results in a mixture of monochlorohydrin isomers. nih.gov The hydroxyl groups of glycerol can also be targets for the introduction of other functionalities. For example, the synthesis of glycerol carbonate can be achieved through the enzymatic transesterification of glycerol with dimethyl carbonate. nih.gov

In the broader context of lipid chemistry, the hydroxyl groups of glycerol and the ester linkages are key sites for functional group interconversions. vedantu.com These reactions can be used to introduce a wide range of chemical moieties, leading to the synthesis of diverse lipid analogues with tailored properties.

Synthesis of Structural Analogues and Precursors to this compound

The synthesis of this compound and its analogues relies on the preparation of key precursors, primarily 1,3-Di-O-benzylglycerol, and subsequent esterification at the C-2 position. The choice of synthetic route and protecting groups is crucial to avoid side reactions, such as acyl migration, which can complicate the purification and reduce the yield of the desired 2-O-acyl-glycerol derivative.

A significant challenge in the synthesis of 2-O-acylglycerols is the potential for the acyl group to migrate from the C-2 to the C-1 position of the glycerol backbone, particularly during the deprotection of the benzyl groups. nih.gov This migration is more likely to occur when the acyl moiety has one or more protons on the carbon atom adjacent to the carbonyl group. nih.gov

Synthesis of 1,3-Di-O-benzylglycerol

The primary precursor, 1,3-Di-O-benzylglycerol, is a key intermediate in the synthesis of this compound and its analogues. Its synthesis is typically achieved through the benzylation of glycerol. The use of benzyl groups as protecting agents for the hydroxyl functions at the C-1 and C-3 positions is advantageous due to their relative stability and the possibility of their removal under neutral conditions through hydrogenolysis.

One common method for the preparation of 1,3-Di-O-benzylglycerol involves the reaction of glycerol with benzyl chloride in the presence of a base. The reaction conditions can be tailored to favor the formation of the desired 1,3-disubstituted product.

Alternatively, the synthesis can start from a protected glycerol derivative. For instance, (l)-1-O-benzylglycerol has been synthesized in a three-step process from the dextrorotatory 3-O-benzylglycerol, which in turn can be prepared from D-mannitol. researchgate.net This enantioselective route provides access to optically active precursors for the synthesis of chiral glycerolipids.

Synthesis of 1,3-Di-O-benzyl-2-O-acylglycerol Analogues

With 1,3-Di-O-benzylglycerol in hand, the synthesis of this compound and its structural analogues is accomplished by esterification of the free hydroxyl group at the C-2 position. This is typically achieved by reacting 1,3-Di-O-benzylglycerol with the corresponding acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270).

A study investigating the preparation of 2-acylglycerols synthesized a series of twelve 1,3-di-O-benzyl-2-O-acylglycerols. nih.gov This highlights the versatility of this synthetic approach for creating a library of analogues with varying acyl chain lengths and functionalities. The general reaction involves the acylation of 1,3-di-O-benzylglycerol with the appropriate acylating agent.

The synthesis of triglyceride analogues where the glycerol backbone is replaced by isomeric cyclopentanetriols has also been reported. nih.gov In these syntheses, the triols were treated with the relevant acyl chloride in pyridine to yield the tris-homoacyl derivatives. nih.gov This approach could theoretically be adapted to the synthesis of di-acylated cyclopentanetriol analogues with a central free hydroxyl group, which could then be further functionalized.

Advanced Analytical Techniques for the Characterization of 1,3 Di O Benzyl 2 O Lauroylglycerol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules, including 1,3-Di-O-benzyl-2-O-lauroylglycerol. Through the analysis of various NMR experiments, a comprehensive picture of the molecule's connectivity and spatial arrangement can be constructed.

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of each proton and carbon atom within the this compound molecule.

The ¹H NMR spectrum reveals distinct signals corresponding to the protons of the glycerol (B35011) backbone, the benzyl (B1604629) protecting groups, and the lauroyl acyl chain. The chemical shifts (δ) of these protons are influenced by their neighboring atoms, offering clues to their positions. For instance, the protons of the benzyl groups typically appear in the aromatic region (around 7.3 ppm), while the methylene (B1212753) protons of the lauroyl chain produce a series of signals in the aliphatic region.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. The carbonyl carbon of the lauroyl group is readily identifiable by its characteristic downfield shift (around 173 ppm). The carbons of the benzyl groups and the glycerol backbone also exhibit specific chemical shifts that aid in their assignment.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glycerol CH₂ (C1, C3) | ~3.6 | ~70 |

| Glycerol CH (C2) | ~5.2 | ~72 |

| Benzyl CH₂ | ~4.5 | ~73 |

| Benzyl Aromatic CH | ~7.3 | ~127-128 |

| Lauroyl C=O | - | ~173 |

| Lauroyl α-CH₂ | ~2.3 | ~34 |

| Lauroyl (CH₂)n | ~1.2-1.6 | ~22-31 |

| Lauroyl CH₃ | ~0.9 | ~14 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

To definitively assign the complex array of signals in the ¹H and ¹³C NMR spectra, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between adjacent protons, such as those on the glycerol backbone and within the lauroyl chain, helping to trace the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a powerful tool for assigning the carbon signals based on the more easily interpretable proton spectrum. columbia.edu For example, the proton signal of the glycerol C2 methine group would show a cross-peak with its corresponding carbon signal in the HSQC spectrum. columbia.eduhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This is crucial for establishing the connectivity between different functional groups. columbia.edu In the case of this compound, HMBC correlations would be observed between the glycerol C2 proton and the carbonyl carbon of the lauroyl group, confirming the position of the acyl chain. researchgate.net Similarly, correlations between the benzylic protons and the glycerol carbons would verify the attachment of the benzyl protecting groups. researchgate.net

While solution-state NMR is the primary method for the structural elucidation of this compound, solid-state NMR (ssNMR) can provide valuable information about the conformation and dynamics of glycerolipids in the solid phase. nih.gov This technique is particularly useful for studying the packing and intermolecular interactions of these molecules in a more biologically relevant, aggregated state. nih.govnih.gov For instance, ssNMR can be used to investigate the orientation of the glycerol backbone and the acyl chains in lipid bilayers. nih.gov

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the study of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. With its ability to measure masses with high accuracy and precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The experimentally determined exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) can be compared to the theoretically calculated mass for the chemical formula C₂₉H₄₂O₄, providing strong evidence for the compound's identity. chemspider.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of this compound samples and confirming its identity in complex mixtures. The liquid chromatography step separates the target compound from any impurities or byproducts, and the subsequent mass analysis of the eluting peak provides its molecular weight, further confirming its identity. This method is widely used for quality control and reaction monitoring in the synthesis of glycerolipids.

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₂₉H₄₂O₄ | - |

| Molecular Weight | 454.65 g/mol | - |

| Exact Mass | 454.3083 | HRMS |

| Common Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | ESI-MS |

Note: The observed adducts can vary depending on the ionization source and the mobile phase used in the LC-MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The resulting spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds. nih.gov For this compound, FTIR analysis is crucial for confirming the presence of its key structural features: the benzyl ether linkages, the lauroyl ester group, and the glycerol backbone.

The interpretation of the FTIR spectrum involves assigning specific absorption bands to the corresponding vibrational modes of the molecule's functional groups. nih.gov Key vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretching from the benzyl groups typically appears in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the glycerol backbone and the lauroyl chain is observed between 3000 and 2850 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group (C=O) is expected in the range of 1750-1735 cm⁻¹. The exact position can be influenced by the electronic environment.

C-O Stretching: The C-O stretching vibrations of the ester and ether linkages are typically found in the fingerprint region, between 1300 and 1000 cm⁻¹. These bands can be complex and may overlap.

Aromatic C=C Bending: The characteristic in-plane and out-of-plane bending vibrations of the aromatic rings of the benzyl groups appear at various frequencies in the fingerprint region, providing further evidence of their presence.

The analysis of these characteristic bands allows for the qualitative confirmation of the successful synthesis of this compound and can also be used to detect the presence of impurities, such as starting materials or by-products. nih.gov For instance, the absence of a broad O-H stretching band around 3500-3200 cm⁻¹ would indicate the complete reaction of the hydroxyl groups of the glycerol. researchgate.netresearchgate.net

Table 1: Expected FTIR Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Benzyl Group | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Lauroyl Chain, Glycerol Backbone | 3000 - 2850 |

| C=O Stretch | Ester | 1750 - 1735 |

| C-O Stretch | Ester, Ether | 1300 - 1000 |

| C=C Bend (Aromatic) | Benzyl Group | Fingerprint Region |

Chromatographic Methods for Purification and Analytical Separation

Chromatographic techniques are indispensable for the purification and analytical separation of this compound from reaction mixtures and for assessing its purity. researchgate.net These methods exploit differences in the physicochemical properties of the components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for both analytical and preparative purposes. researchgate.net For this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The presence of both nonpolar (benzyl and lauroyl groups) and moderately polar (ether and ester linkages) moieties in this compound makes it well-suited for reversed-phase HPLC. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation from both more polar and less polar impurities. For instance, a mobile phase starting with a higher proportion of a polar solvent like water or acetonitrile (B52724) and gradually increasing the proportion of a less polar solvent can effectively elute the target compound while separating it from by-products. nih.gov

Detection is typically achieved using an ultraviolet (UV) detector, which is sensitive to the aromatic benzyl groups in the molecule. researchgate.net The choice of wavelength for detection is critical and is usually set at a value where the analyte exhibits strong absorbance.

Table 2: Typical HPLC Parameters for the Analysis of Benzylated Glycerol Derivatives

| Parameter | Description |

| Column | Reversed-phase (e.g., C18, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV-Vis Detector |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient to slightly elevated (e.g., 30-40 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. youtube.com While this compound itself has a high molecular weight and may not be sufficiently volatile for direct GC analysis without thermal decomposition, GC can be employed to analyze its constituent parts after derivatization. nih.govsigmaaldrich.com

For instance, the fatty acid profile can be determined by transesterification of the lauroyl group to its corresponding fatty acid methyl ester (FAME), which is then readily analyzed by GC. sigmaaldrich.com This approach, however, does not provide information about the intact molecule.

For the analysis of the intact molecule, high-temperature GC with a thermally stable capillary column could potentially be used. researchgate.net However, the high boiling point of the compound presents a significant challenge, and thermal degradation within the injector or column is a major concern. nih.gov Therefore, GC is more commonly used for the analysis of related, more volatile precursors or degradation products rather than the intact this compound. sigmaaldrich.com When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for identifying the separated components based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Table 3: GC Parameters for Analysis of Related Compounds (e.g., Benzyl Esters)

| Parameter | Description |

| Column | Capillary column (e.g., DB-5 or equivalent) researchgate.net |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a lower initial temperature to a high final temperature researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) and Preparative Chromatography

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. researchgate.net For this compound, TLC is typically performed on silica (B1680970) gel plates. The separation is based on the differential adsorption of the compounds to the stationary phase. A mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate, is commonly used as the mobile phase. The position of the compound on the developed plate is visualized under UV light, due to the UV-active benzyl groups, or by staining.

Preparative TLC is a variation of TLC used for the purification of small quantities of compounds. rochester.educhemrxiv.org The sample is applied as a band onto a thicker silica gel plate, and after development, the band corresponding to the desired product is scraped off, and the compound is extracted from the silica. rochester.edu

For larger-scale purification, preparative column chromatography is the method of choice. Guided by the solvent system determined from TLC analysis, the crude product is loaded onto a column packed with a stationary phase (e.g., silica gel). The eluent is passed through the column, and fractions are collected. The fractions containing the pure this compound are then combined and the solvent is evaporated. nih.govnih.gov

Computational and Theoretical Investigations of 1,3 Di O Benzyl 2 O Lauroylglycerol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Structural Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic and structural characteristics of molecules. DFT has proven to be a highly effective method for studying molecular systems by calculating the electron density to determine the ground-state energy of a molecule. These calculations provide a deep understanding of a molecule's behavior at the atomic level.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like 1,3-Di-O-benzyl-2-O-lauroylglycerol, with numerous rotatable bonds, this process is crucial for identifying its preferred shape, or conformation.

Conformational analysis would involve systematically exploring the potential energy surface to locate all stable conformers (isomers that can be interconverted by rotation about single bonds). Methods like DFT (e.g., using the B3LYP functional with a suitable basis set like 6-311G(d,p)) would be employed to calculate the energies of these different conformers. The results would identify the global minimum energy conformer—the most stable arrangement of the molecule—as well as other low-energy conformers that may exist in equilibrium. This information is vital as the molecular conformation influences its physical properties and biological interactions.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. nih.gov From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. DFT calculations would provide the energies of these orbitals for this compound, allowing for the prediction of its stability and potential reactivity in chemical reactions.

Table 1: Key Parameters Derived from HOMO-LUMO Analysis

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Ionization Potential | IP | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | (IP + EA) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness | η | (IP - EA) / 2 | Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. |

| Chemical Softness | S | 1 / η | The reciprocal of hardness; soft molecules are more reactive. |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum for this compound can be generated.

These predicted frequencies are typically scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental spectra. Such an analysis helps in the assignment of specific vibrational modes (e.g., C=O stretching, C-H bending) to the observed spectral bands. Furthermore, Potential Energy Distribution (PED) analysis can be performed to provide a detailed interpretation of the vibrational modes by quantifying the contribution of individual bond stretches, bends, and torsions to each frequency.

Computational Modeling of Reaction Pathways and Intermediates

Theoretical chemistry can be used to model the entire course of a chemical reaction, such as the synthesis or degradation of this compound. By mapping the potential energy surface, computational chemists can identify the lowest energy path from reactants to products.

This involves locating and characterizing the structures and energies of:

Reactants and Products: The starting materials and final compounds.

Transition States (TS): The highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to occur.

Intermediates (I): Stable or semi-stable molecules formed during the reaction that are neither the reactant nor the final product.

For instance, the synthesis of this compound from 1,3-di-O-benzylglycerol and lauroyl chloride could be modeled. DFT calculations would determine the energies of the transition states and any intermediates, providing insights into the reaction mechanism and kinetics. This knowledge is invaluable for optimizing reaction conditions to improve yield and minimize byproducts.

Simulations of Molecular Interactions in Complex Systems

To understand how this compound behaves in a real-world environment, such as in a solution or interacting with a biological membrane, molecular simulations are employed. Methods like Molecular Dynamics (MD) or Monte Carlo (MC) simulations can model the behavior of the molecule in a system containing many other molecules (e.g., water, lipids).

These simulations track the movements and interactions of all atoms over time, governed by a force field that describes the potential energy of the system. Such a study could reveal:

Solvation properties: How the molecule is oriented and stabilized by solvent molecules.

Interactions with interfaces: How it might position itself at an oil-water interface or within a lipid bilayer.

Binding affinities: The strength of its interaction with other molecules, such as proteins or receptors.

These simulations bridge the gap between the properties of a single molecule and its behavior in a macroscopic system, providing insights that are crucial for applications in materials science and biochemistry.

Advanced Research Applications of 1,3 Di O Benzyl 2 O Lauroylglycerol in Lipid Science

Precursor in the Synthesis of Complex Glycerolipids

The primary utility of 1,3-Di-O-benzyl-2-O-lauroylglycerol in advanced research lies in its role as a precursor for building more complex lipid structures. The benzyl (B1604629) groups are stable under a variety of reaction conditions but can be cleanly removed through catalytic hydrogenation. This "protecting group strategy" is fundamental in multi-step organic syntheses, preventing unwanted side reactions at the sn-1 and sn-3 hydroxyls while modifications are made at other parts of the molecule.

While direct synthesis of phospholipids (B1166683) from this compound is not commonly documented, its structure is ideally suited for such applications based on established synthetic methodologies for phospholipids. nih.govnih.gov A plausible synthetic route involves the initial removal of the benzyl protecting groups to yield 2-lauroylglycerol. The resulting free primary hydroxyl groups at the sn-1 and sn-3 positions can then be subjected to phosphorylation.

Alternatively, a more controlled synthesis could involve selective deacylation at the sn-2 position, followed by protection of the resulting hydroxyl group. Subsequent removal of the benzyl groups and phosphorylation at the sn-1 position, followed by coupling with glycerol (B35011), could lead to the formation of phosphatidylglycerols. nih.govnih.gov Methodologies utilizing H-phosphonate or phosphoramidite (B1245037) chemistry are common for creating the phosphate (B84403) diester linkage central to phospholipids. nih.govnih.gov The choice of strategy allows for the precise placement of the phosphate headgroup, a critical factor in creating phospholipids for studying enzyme-substrate interactions or cellular signaling pathways.

Structured lipids (SLs) are triglycerides that have been modified to alter the composition and/or positional distribution of fatty acids on the glycerol backbone. nih.gov This engineering is often done to achieve specific nutritional benefits or physical properties. A prominent example is 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), a structured lipid that mimics a key component of human milk fat and is used in infant formulas. researchgate.netresearchgate.net

The chemical synthesis of such precisely arranged triglycerides can effectively utilize this compound or analogous structures. A typical synthetic pathway would involve:

Selective Deacylation: The lauroyl group at the sn-2 position is removed to expose the hydroxyl group.

Re-acylation: The desired fatty acid (e.g., palmitic acid for OPO synthesis) is esterified at the sn-2 position.

Deprotection: The benzyl groups at the sn-1 and sn-3 positions are removed via catalytic hydrogenation, yielding a 2-monoacylglycerol.

Final Acylation: The free hydroxyls at the sn-1 and sn-3 positions are acylated with other fatty acids (e.g., oleic acid). nih.govnih.gov

This multi-step chemical synthesis provides a high-fidelity alternative to enzymatic methods, which can sometimes be limited by enzyme specificity and side reactions. researchgate.net

Table 1: Synthetic Applications of this compound

| Target Lipid Class | Role of this compound | Key Synthetic Steps |

| Phospholipids | Protected glycerol backbone | Debenzylation, Phosphorylation |

| Structured Lipids | Versatile intermediate for specific acyl chain placement | Selective deacylation, Re-acylation, Debenzylation, Final acylation |

| Glycolipids | Protected precursor for glycoconjugation | Glycosylation followed by deprotection |

Glycolipids are essential components of cell membranes involved in recognition and signaling. The synthesis of these complex molecules often requires protected glycerol backbones to ensure that the carbohydrate moiety is attached at the correct position. The precursor to the title compound, 1,3-di-O-benzylglycerol, is a well-established starting material for this purpose. In a documented synthesis, 1,3-di-O-benzylglycerol was reacted with an activated lactose (B1674315) derivative to produce 1,3-di-O-benzyl-2-O-β-lactosylglycerol. nih.gov

Following this established reactivity, this compound itself can be seen as a protected monoacylglycerol ready for further elaboration. The benzyl groups serve as permanent protecting groups during the intricate steps of glycan assembly, which are later removed in the final stages of the synthesis. nih.gov The lauroyl group at the sn-2 position can be retained to produce an acylated glycolipid or removed and replaced with other acyl chains to study the effect of lipid structure on the function of the glycoconjugate.

Contributions to Model Membrane Systems Research

Model membranes, such as lipid bilayers and vesicles, are indispensable tools for studying the physical and biological properties of cell membranes. The incorporation of non-standard lipids like this compound into these systems can provide valuable insights into membrane structure and function.

A typical lipid bilayer is formed from amphipathic molecules, most commonly phospholipids, which have polar head groups and nonpolar hydrocarbon tails. nih.gov The structure and fluidity of the bilayer are heavily influenced by the packing of these tails.

The phase behavior of a lipid bilayer, particularly its transition from a rigid gel state to a fluid liquid-crystalline state, is highly dependent on the interactions between lipid molecules. nih.gov The disruption of acyl chain packing caused by the benzyl groups of this compound would be expected to lower the main phase transition temperature (Tm) of the membrane. By interfering with the van der Waals interactions that stabilize the gel phase, the lipid would promote a more fluid and disordered membrane state.

Furthermore, the poor fit of this molecule among standard phospholipids could create packing defects at the lipid-lipid interface. These defects can alter the permeability of the membrane to small ions and molecules and may influence the conformation and function of embedded membrane proteins. nih.gov Studying these effects allows researchers to understand how different lipid structures can modulate the biophysical environment of the cell membrane.

Table 2: Postulated Effects of this compound on Model Membranes

| Membrane Property | Postulated Influence | Underlying Mechanism |

| Bilayer Fluidity | Increase | Steric hindrance from bulky benzyl groups disrupts ordered acyl chain packing. |

| Bilayer Thickness | Decrease | Disrupted packing leads to increased area per lipid, reducing overall thickness. |

| Phase Transition Temp (Tm) | Decrease | Weakened intermolecular forces lower the energy required for the gel-to-fluid transition. |

| Permeability | Increase | Creation of packing defects in the bilayer structure. |

Utility in Advanced Lipidomics Research

The field of lipidomics, which involves the large-scale study of cellular lipids, relies heavily on the availability of well-characterized and stable lipid molecules to serve as standards and probes. nih.govnih.gov this compound is a synthetically derived glycerol ester that possesses unique structural features making it a valuable tool in advanced lipid science. Its structure consists of a glycerol backbone where the hydroxyl groups at the sn-1 and sn-3 positions are protected by benzyl groups, and the sn-2 position is esterified with lauric acid. This specific configuration confers stability and allows for precise applications in probing complex lipid systems, distinguishing it from naturally occurring, and often more labile, diacylglycerols.

Development of Analytical Standards for Lipidomic Profiling

A cornerstone of robust and reproducible lipidomic analysis is the use of appropriate analytical standards. nih.gov High-quality standards are essential for the accurate quantification of lipid species and for the validation of analytical methods, particularly those based on mass spectrometry (MS). nih.gov this compound serves as an excellent candidate for such a standard due to its synthetic origin, high purity, and structural stability.

The presence of benzyl groups at the sn-1 and sn-3 positions prevents the compound from undergoing enzymatic degradation by common lipases, which would typically hydrolyze the ester bonds of a triacylglycerol or diacylglycerol. This chemical inertness ensures that the standard remains intact during sample extraction, processing, and analysis, minimizing the introduction of artifacts. In mass spectrometry-based lipidomics, internal standards are crucial for correcting variations in sample recovery and ionization efficiency. The defined molecular weight and chemical composition of this compound allow it to be used as a non-endogenous internal standard, as its mass-to-charge ratio is distinct from most naturally occurring lipids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C29H42O4 | chemspider.comcalpaclab.com |

| Molecular Weight | 454.65 g/mol | calpaclab.com |

| Monoisotopic Mass | 454.3083 g/mol | chemspider.com |

| CAS Number | 519177-07-2 | chemspider.comcalpaclab.com |

Probing Lipid Metabolism Pathways

Understanding the intricate pathways of lipid metabolism is a significant goal in biomedical research, as dysregulation is linked to numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. nih.gov Diacylglycerols (DAGs) are not only intermediates in the synthesis and breakdown of triacylglycerols but are also critical second messengers in cellular signaling. The specific position of the acyl chain on the glycerol backbone is crucial for its metabolic fate and signaling function.

This compound provides a powerful tool for dissecting these pathways. The benzyl groups act as "protecting groups," effectively blocking metabolic activity at the sn-1 and sn-3 positions. This structural constraint allows researchers to specifically investigate the metabolism of the lauroyl group at the sn-2 position. For example, it can be used in in-vitro assays to study the specificity of enzymes such as diacylglycerol kinases or phospholipases. By using this protected substrate, researchers can determine if an enzyme of interest acts specifically on the sn-2 position without the confounding influence of simultaneous reactions at other positions.

Furthermore, the synthesis of such protected glycerolipids is a common strategy for creating probes to study biological systems. The precursor, 1,3-di-O-benzylglycerol, is a known starting material for the synthesis of more complex molecules used in carbohydrate and lipid research. nih.gov This highlights the utility of the dibenzylated glycerol core in constructing specific molecular probes to explore the stereospecificity of lipid-modifying enzymes and trace the flux of acyl chains through various metabolic and signaling cascades.

Emerging Research Directions for 1,3 Di O Benzyl 2 O Lauroylglycerol and Glycerol Derivatives

Novel Synthetic Methodologies and Sustainable Production

The synthesis of complex molecules like 1,3-Di-O-benzyl-2-O-lauroylglycerol traditionally involves multi-step processes that can be resource-intensive. Current research is heavily invested in developing more efficient and environmentally friendly synthetic routes.

The synthesis of specific, structured glycerolipids often requires protecting groups, such as the benzyl (B1604629) groups in this compound, to direct the acylation to a specific hydroxyl group of the glycerol (B35011) backbone. nih.gov Innovations in this area focus on minimizing the number of steps and the use of hazardous reagents. For instance, the coupling of protected lactosyl bromides with di-O-benzylglycerol has been demonstrated as a viable method for creating complex glycosylated glycerol derivatives. nih.gov

The following table summarizes key aspects of emerging synthetic methodologies:

| Synthetic Approach | Key Features | Potential Advantages |

| Continuous-Flow Synthesis | Utilizes continuous reactors rather than batch processing. | Enhanced safety, scalability, and integration with downstream processes. rsc.org |

| Biocatalysis | Employs enzymes for specific chemical transformations. | High selectivity, mild reaction conditions, and reduced byproducts. nih.govresearchgate.net |

| Green Chemistry | Focuses on using renewable feedstocks and minimizing waste. | Improved sustainability and reduced environmental impact. rsc.orgrsc.org |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to optimize synthesis. | Leverages the strengths of both approaches for efficient production. mdpi.com |

Integration with Advanced Spectroscopic and Imaging Techniques

The detailed characterization of glycerolipids is crucial for understanding their function and for quality control in their applications. Advanced analytical techniques are providing unprecedented insights into the structure and behavior of these molecules.

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for lipidomics. nih.govnih.gov Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) allow for the sensitive and accurate identification and quantification of a wide array of glycerolipids. nih.gov High-resolution mass spectrometry (HRMS) platforms, such as quadrupole–time-of-flight (QTOF), are essential for distinguishing between isobaric lipid species. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for elucidating the dynamics of glycerolipids in different environments. nih.gov For instance, 2H NMR has been used to study the motion of the glycerol backbone in lipid bilayers, providing insights into membrane fluidity and organization. nih.gov

These advanced analytical methods are summarized below:

| Analytical Technique | Information Provided | Application in Glycerolipid Research |

| LC-MS/MS | Identification and quantification of individual lipid species. nih.govnih.gov | Comprehensive profiling of glycerolipids in biological samples. nih.gov |

| High-Resolution MS | Accurate mass determination to distinguish isobaric compounds. mdpi.com | Unambiguous identification of complex lipid structures. mdpi.com |

| 2H NMR Spectroscopy | Dynamics and orientation of molecules. nih.gov | Studying the behavior of glycerolipids in membranes. nih.gov |

Exploitation in Enzyme Engineering and Biocatalyst Design

Enzymes, particularly lipases, play a pivotal role in the synthesis and modification of glycerolipids. nih.govresearchgate.net The field of enzyme engineering is focused on tailoring these biocatalysts to enhance their activity, stability, and selectivity for specific applications.

Protein engineering techniques, including directed evolution and rational design, are being used to create enzymes with improved properties for the synthesis of functional lipids. nih.govresearchgate.netconsensus.app These engineered enzymes can catalyze specific reactions, such as the targeted acylation of glycerol, to produce structured triglycerides with desired fatty acid compositions. nih.gov This approach offers a more sustainable alternative to traditional chemical synthesis, which often requires harsh conditions and can produce unwanted byproducts. researchgate.net

Development of Predictive Computational Models for Glycerolipid Behavior

Computational modeling is emerging as a powerful tool to understand and predict the behavior of glycerolipids at a molecular level. Molecular dynamics (MD) simulations, for instance, can provide detailed insights into the structure and dynamics of lipid-based formulations and their interactions with other molecules. nih.gov

These simulations can model how glycerolipids self-assemble in aqueous environments, forming structures like micelles and lamellar phases. nih.gov This information is invaluable for designing drug delivery systems and understanding the role of lipids in biological membranes. By predicting how changes in lipid structure affect their physical properties, computational models can guide the rational design of new glycerolipid-based materials with specific functionalities.

Exploration of New Roles in Chemical Biology and Materials Science

The unique chemical structure of this compound and other glycerol derivatives makes them valuable tools in chemical biology and promising building blocks for new materials.

In chemical biology, these compounds can be used as probes to study lipid-protein interactions and the role of specific lipids in cellular signaling pathways. The benzyl groups can serve as handles for further chemical modification, allowing for the attachment of fluorescent tags or other reporter molecules.

In materials science, glycerol derivatives are being explored for a variety of applications. Their amphiphilic nature makes them suitable for use as surfactants, emulsifiers, and lubricants. youtube.com Furthermore, the hydroxyl groups of glycerol can be functionalized to create polymers with tailored properties. For example, glycerol-based polymers are being investigated for use in biodegradable plastics and resins, offering a sustainable alternative to petroleum-based materials. researchgate.netmdpi.com The esterification of glycerol with fatty acids can produce biolubricants and plasticizers. mdpi.com

Q & A

Q. What role does the benzyl group play in modulating the compound’s reactivity in downstream applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.